N,N-dimethylquinoline-2-carboxamide
Overview
Description
N,N-dimethylquinoline-2-carboxamide is a versatile chemical compound with the molecular formula C12H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure and properties, making it valuable in various scientific research fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with dimethylamine. One common method includes the use of coupling reagents such as carbonyldiimidazole (CDI) to facilitate the formation of the amide bond. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which have significant applications in pharmaceuticals and material science.
Scientific Research Applications
N,N-dimethylquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N,N-dimethylquinoline-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMAc)
- Quinoline-2-carboxamide derivatives
Uniqueness
N,N-dimethylquinoline-2-carboxamide stands out due to its unique quinoline backbone, which imparts distinct chemical and biological properties. Compared to N,N-dimethylformamide and N,N-dimethylacetamide, it has a more complex structure, allowing for more diverse applications in research and industry .
Biological Activity
N,N-Dimethylquinoline-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound, with the chemical formula C₉H₁₃N₂O₂, is characterized by a quinoline ring substituted with a carboxamide group. It is synthesized through the reaction of 2-quinolinecarboxylic acid with dimethylamine, yielding a compound that displays significant pharmacological potential.
Antimicrobial Properties
Recent studies have highlighted the potential of this compound as an effective antimicrobial agent. It has been shown to exhibit activity against various mycobacterial species, including Mycobacterium tuberculosis (Mtb). In vitro tests indicated that certain derivatives of quinoline-2-carboxamides demonstrated higher efficacy against Mtb than standard treatments such as isoniazid and pyrazinamide .
Table 1: Antimycobacterial Activity of Quinoline Derivatives
Compound | Activity Against Mtb | Reference |
---|---|---|
This compound | Moderate | |
N-Cycloheptylquinoline-2-carboxamide | High | |
N-Cyclohexylquinoline-2-carboxamide | High |
Anticancer Activity
This compound has also been investigated for its anticancer properties. It primarily targets protein kinases (PKs), inhibiting their activity and thereby affecting pathways related to cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells, leading to decreased cell viability .
Table 2: Anticancer Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (breast) | 12.51 | Induces apoptosis via PK inhibition | |
THP-1 (leukemia) | Not specified | Minimal toxicity observed |
The primary mechanism by which this compound exerts its biological effects involves the inhibition of protein kinases. This action disrupts critical signaling pathways associated with cell growth and survival. Additionally, the compound has shown the ability to induce oxidative stress in bacterial cells, contributing to its antimicrobial efficacy .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is orally bioavailable, although it does not penetrate the blood-brain barrier effectively. This characteristic may limit its use in central nervous system-related conditions but enhances its suitability for systemic infections and cancers.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the synthesis and screening of arylated quinoline carboxylic acids found that derivatives similar to this compound exhibited promising antitubercular activity against both replicating and non-replicating forms of Mtb .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound significantly reduced viability in various cancer cell lines, including breast cancer cells (MCF-7). The observed cytotoxicity was linked to the induction of apoptosis and cell cycle arrest at the G2-M phase .
- Structure-Activity Relationship Studies : Research into substituted quinoline derivatives revealed that specific structural modifications can enhance biological activity, suggesting avenues for developing more potent analogs .
Future Directions
The ongoing interest in quinoline derivatives like this compound points towards potential applications in drug development for treating tuberculosis and various cancers. Continued exploration into structure-activity relationships will be crucial for optimizing efficacy and minimizing toxicity.
Properties
IUPAC Name |
N,N-dimethylquinoline-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGFVVGPTAFAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295279 | |
Record name | N,N-Dimethyl-2-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30721-91-6 | |
Record name | N,N-Dimethyl-2-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30721-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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